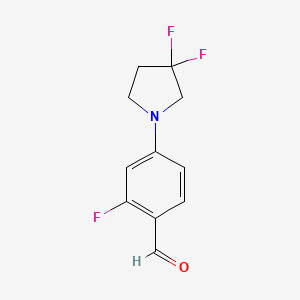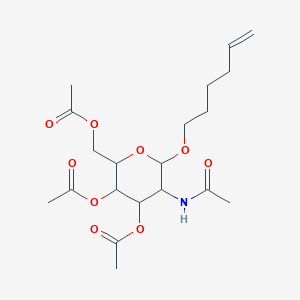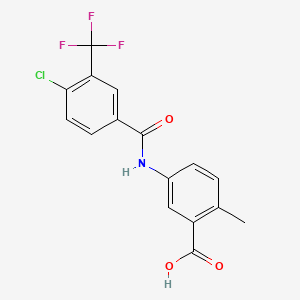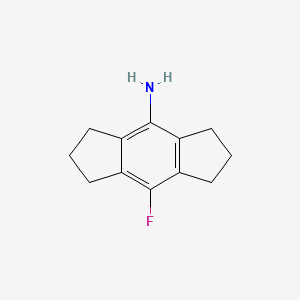
8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a fluorinated derivative of the indacene family. This compound is characterized by its unique structure, which includes a fluorine atom attached to the indacene ring system. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the fluorination of a suitable indacene precursor, followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by altering the function of key proteins.
Comparison with Similar Compounds
When compared to other similar compounds, 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine stands out due to its fluorine substitution, which imparts unique properties such as increased stability and altered reactivity. Similar compounds include:
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Lacks the fluorine atom, resulting in different chemical and physical properties.
Fluorinated indacenes: Other derivatives with different substitution patterns, each with distinct reactivity and applications.
Properties
IUPAC Name |
8-fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOAFDBPQNDDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C3CCCC3=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
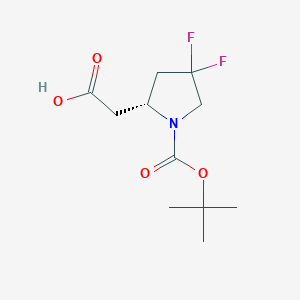
![tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8137769.png)
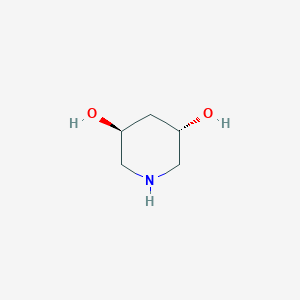
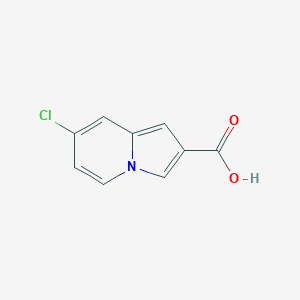
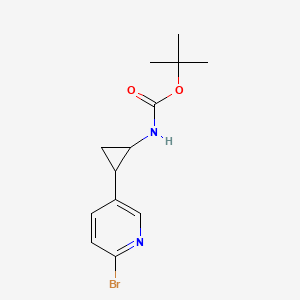
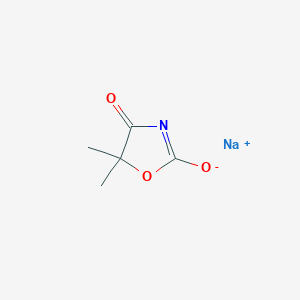
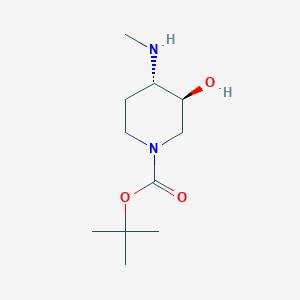
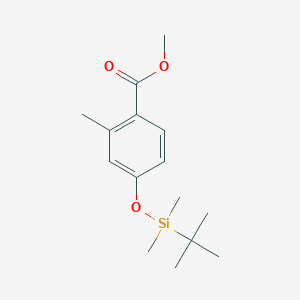
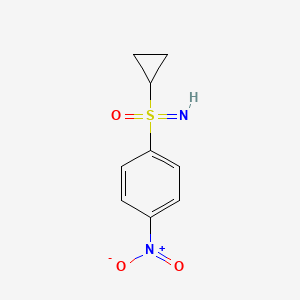
![(S)-tert-butyl 5-((R)-1,1-dimethylethylsulfinamido)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B8137817.png)
